6-(Pyrrolidin-1-yl)pyridin-3-ol
Description
Contextual Significance of Pyridine (B92270) and Pyrrolidine (B122466) Heterocycles in Chemical Science
Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govnih.gov Its presence is notable in essential biomolecules such as nicotine and in the structural core of numerous FDA-approved drugs. wikipedia.org The pyridine ring's ability to engage in hydrogen bonding and its inherent basicity contribute to its favorable pharmacokinetic properties, making it a "privileged scaffold" in drug design. nih.govnih.gov The functionalization of pyridines is a highly active area of research, with chemists continuously developing new methods for their modification to create novel bioactive compounds. researchgate.netchemistryviews.orgnih.govrsc.org
Similarly, the pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of many biologically active compounds. nih.govfrontiersin.org This scaffold is present in natural alkaloids and is a key component of numerous pharmaceuticals. wikipedia.orgresearchgate.net The three-dimensional structure of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. nih.gov Its versatility has led to its incorporation in drugs with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. nih.govfrontiersin.org
Rationale for Focused Academic Investigation of 6-(Pyrrolidin-1-yl)pyridin-3-ol
The academic intrigue surrounding this compound stems from the synergistic potential of combining the pyridine and pyrrolidine rings. This unique amalgamation offers a scaffold that can be readily functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships. The hydroxyl group on the pyridine ring, in particular, presents a key site for modification and can act as a bioisosteric replacement for a phenol group, which can be advantageous in modulating a compound's metabolic stability and pharmacokinetic profile. nih.govcambridgemedchemconsulting.comresearchgate.net
The core structure of this compound is found within more complex molecules that have demonstrated significant biological activity, particularly as kinase inhibitors. This suggests that the parent compound itself is a valuable starting material or key intermediate in the synthesis of potent therapeutic agents. The exploration of its chemical space is therefore a rational approach to discovering novel molecules with potential applications in various disease areas.
Overview of Key Research Themes and Interdisciplinary Relevance
Research involving the this compound scaffold and its derivatives spans several interdisciplinary themes. A predominant area of investigation is in the field of medicinal chemistry, with a particular focus on the development of inhibitors for various protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Furthermore, the structural motifs present in this compound are also relevant in the study of neurodegenerative diseases. The development of novel compounds that can modulate neurological pathways is a significant area of research aimed at addressing conditions such as Alzheimer's and Parkinson's disease. The versatility of the this compound core makes it an attractive platform for the design of new chemical probes and potential therapeutic leads in this challenging field.
The synthesis of functionalized pyridine and pyrrolidine derivatives is also of great interest in materials science and catalysis, where these heterocycles can serve as ligands for metal complexes or as building blocks for functional organic materials. The continued exploration of the chemistry of this compound is therefore likely to yield new discoveries with broad scientific and technological impact.
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
6-pyrrolidin-1-ylpyridin-3-ol |
InChI |
InChI=1S/C9H12N2O/c12-8-3-4-9(10-7-8)11-5-1-2-6-11/h3-4,7,12H,1-2,5-6H2 |
InChI Key |
GSFYMXMLEAEXGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 6 Pyrrolidin 1 Yl Pyridin 3 Ol and Its Analogs
Foundational Synthetic Routes to Pyridinols and Pyrrolidine (B122466) Derivatives
The construction of the core scaffolds of 6-(pyrrolidin-1-yl)pyridin-3-ol relies on established and versatile synthetic methodologies for both the pyridine (B92270) and pyrrolidine rings.
Cyclization Reactions for Pyridine Ring Formation
The synthesis of the pyridine ring, a key component of pyridinols, can be achieved through various cyclization reactions. These methods often involve the construction of the heterocyclic ring from acyclic precursors.
One powerful technique is the transition metal-catalyzed [2+2+2] cycloaddition reaction. nih.govacsgcipr.org This method allows for the convergent and atom-economical synthesis of pyridines by combining alkynes and nitriles. nih.govacsgcipr.org The use of different metal catalysts can provide access to a wide array of substituted pyridines under mild conditions. nih.gov
Multicomponent reactions (MCRs) offer another efficient route to highly functionalized pyridines in a single step. acsgcipr.orgnih.gov For instance, the reaction of enaminones, malononitrile, and primary amines can yield 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov Additionally, domino reactions, such as the cyclization-oxidative aromatization of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate, can produce asymmetrical 2,6-diarylpyridines. organic-chemistry.org
The Hantzsch synthesis and its variations are classic methods for producing dihydropyridines, which can then be oxidized to form the aromatic pyridine ring. acsgcipr.org Other notable methods include the Bohlmann-Rahtz pyridine synthesis and the Guareschi-Thorpe condensation.
Ring Construction and Functionalization Strategies for Pyrrolidine Moiety
The pyrrolidine ring, the second key structural element, can be synthesized and functionalized through a multitude of strategies, often starting from either cyclic or acyclic precursors. nih.gov
A common approach involves the use of readily available cyclic precursors like proline and 4-hydroxyproline. nih.gov These chiral building blocks can be functionalized to introduce desired substituents. For example, (S)-prolinol, derived from the reduction of proline, serves as a starting material for various drugs. nih.gov
Acyclic precursors can also be employed to construct the pyrrolidine skeleton through intramolecular cyclization reactions. nih.gov For instance, the cyclization of ω-azido carboxylic acids promoted by trifluoromethanesulfonic anhydride (B1165640) can yield 2-substituted pyrrolidines. organic-chemistry.org Another method involves the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides, followed by a [3+2] dipolar cycloaddition to form functionalized pyrrolidines. acs.org
Functionalization of the pre-formed pyrrolidine ring is also a key strategy. Redox-neutral α-C-H functionalization allows for the direct introduction of aryl groups at the α-position of pyrrolidine. rsc.org This can be achieved using a quinone monoacetal as an oxidizing agent. rsc.org
Direct Synthesis of this compound
The direct synthesis of this compound typically involves the coupling of a substituted pyridine with pyrrolidine.
Nucleophilic Substitution Reactions on Substituted Pyridines
A primary method for synthesizing this compound is through nucleophilic aromatic substitution (SNAr) reactions. youtube.com In this approach, a pyridine ring bearing a leaving group at the 6-position is reacted with pyrrolidine, which acts as the nucleophile. youtube.com
The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. arkat-usa.org The reaction proceeds through a Meisenheimer complex, a tetrahedral intermediate, followed by the elimination of the leaving group to restore the aromaticity of the pyridine ring. youtube.com Halogens, such as chlorine or bromine, are common leaving groups in these reactions.
Theoretical studies have shown that the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine follows a stepwise pathway where pyrrolidine facilitates the departure of the methoxy (B1213986) group. nih.govresearchgate.net This provides insights into the mechanism and factors influencing the reaction rate.
Specific Precursors and Reaction Conditions
The synthesis of this compound can be achieved by reacting a suitable precursor, such as 6-chloro- or 6-bromopyridin-3-ol, with pyrrolidine. The reaction is often carried out in a suitable solvent and may be facilitated by the use of a base to neutralize the hydrogen halide formed during the reaction.
| Precursor | Reagent | Conditions | Product |
| 6-Halopyridin-3-ol | Pyrrolidine | Heat, optional base | This compound |
| 2,5-Dihalopyridine | Pyrrolidine | - | Mixture of products |
In some cases, palladium catalysis can be employed to facilitate the coupling of nitrogen nucleophiles with halopyridines, particularly for less reactive substrates. arkat-usa.org
Derivatization and Analog Preparation
The this compound scaffold serves as a versatile platform for the synthesis of a wide array of analogs with diverse biological activities. mdpi.comgoogle.com The amino group at the 6-position and the hydroxyl group at the 3-position are key handles for derivatization.
The amine group can be acylated to form amides, or reacted with isocyanates or isothiocyanates to produce ureas and thioureas, respectively. mdpi.com These modifications can significantly impact the pharmacological properties of the resulting compounds.
Furthermore, the pyridine ring itself can be further functionalized. For example, palladium-catalyzed cross-coupling reactions can be used to introduce various substituents at different positions on the pyridine ring, leading to the creation of novel and structurally diverse analogs. arkat-usa.org
The synthesis of bicyclic pyridinols, where the pyridinol core is fused with another heterocyclic ring, has also been explored to create more constrained and potentially more potent analogs. mdpi.com These strategies highlight the broad potential for generating a diverse library of compounds based on the this compound core structure.
Strategies for Introducing the Pyrrolidinyl Group
A common and effective method for synthesizing pyrrolidine-containing compounds is the introduction of a pre-existing pyrrolidine ring into the target molecule. mdpi.com This approach often provides good yields and allows for the use of optically pure pyrrolidine derivatives, which is crucial for creating specific stereoisomers. mdpi.com Proline and its derivatives, such as 4-hydroxyproline, are frequently used as starting materials to introduce the pyrrolidine fragment. mdpi.comnih.gov Unsubstituted pyrrolidine can also be used, though it is a less common approach. mdpi.com
One widely employed technique for forming five-membered heterocyclic rings like pyrrolidine is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene as the dipolarophile. nih.govrsc.org The choice of these reactants is critical as it dictates the stereoselectivity and regioselectivity of the final product. nih.gov
Modifications to the Pyridine Ring
Modifications to the pyridine ring are crucial for tuning the electronic properties and reactivity of the final compound. Introducing various substituents on the pyridine ring can significantly impact the molecule's biological activity and chemical behavior. For instance, the placement of electron-withdrawing or electron-donating groups can alter the redox potential of the molecule, which can be a key factor in its catalytic activity. nih.govrsc.org
Common modifications include the introduction of alkyl groups, halogens, or alkoxy groups. nih.gov For example, in a series of 3- or 4-pyridine derivatives, the introduction of a 3-methoxy group was found to be essential for the potency of the 4-pyridine series. nih.gov Ring contraction of pyridines represents another innovative approach to synthesize pyrrolidine derivatives. nih.govresearchgate.net This method involves a photo-promoted reaction of pyridines with silylborane to yield pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govresearchgate.net This reaction has a broad substrate scope and is compatible with various functional groups. nih.govresearchgate.net
| Modification Strategy | Description | Key Reagents/Conditions | Reference |
| Introduction of Substituents | Altering electronic properties and reactivity by adding functional groups. | Alkyl groups, halogens, alkoxy groups | nih.gov |
| Ring Contraction | Photo-promoted reaction of pyridines to form pyrrolidine derivatives. | Silylborane, photo-irradiation | nih.govresearchgate.net |
| Hybridization | Combining the 6-aminopyridin-3-ol core with other biologically active agents. | α-tocopherol, sunitinib | nih.gov |
Modifications to the Pyrrolidine Ring
The pyrrolidine ring, being a saturated scaffold, allows for the exploration of three-dimensional chemical space due to its non-planar nature and the presence of stereogenic centers. nih.gov The puckering of the pyrrolidine ring can be controlled by introducing substituents, which in turn influences the molecule's conformation and biological activity. nih.gov
For instance, the substitution of a fluorine atom at the C-4 position of proline can favor specific envelope conformations. nih.gov Alkylation at the C-4 position with methyl or tert-butyl groups can also be used to lock the ring into a particular conformation. nih.gov These modifications are critical for establishing structure-activity relationships (SAR) and optimizing the biological profile of the compounds. nih.gov
Advanced Synthetic Techniques
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura using boronic acid derivatives)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds in the synthesis of complex organic molecules. researchgate.net The Suzuki-Miyaura cross-coupling reaction, in particular, is widely used due to its tolerance of a broad range of functional groups and generally high yields. nih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. nih.govwhiterose.ac.uk
In the context of synthesizing this compound analogs, the Suzuki-Miyaura reaction can be employed to couple a pyridine-derived boronic acid with a pyrrolidine-containing partner, or vice versa. nih.govwhiterose.ac.uk For example, α-borylated pyrrolidines can be synthesized and then used in Suzuki-Miyaura cross-couplings to form α-arylated pyrrolidines. whiterose.ac.uk The efficiency of these couplings can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.govnih.gov
| Reaction Type | Catalyst/Reagents | Application | Reference |
| Suzuki-Miyaura Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids/esters, organic halides | Synthesis of biaryl compounds, C(sp³)-C(sp²) bond formation | nih.govwhiterose.ac.uk |
| C-H Arylation | Palladium catalysts | Direct arylation of pyridine rings | mdpi.com |
One-Pot Synthetic Protocols
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes by combining multiple reaction steps into a single operation. researchgate.netnih.gov For the synthesis of pyridin-3-ol derivatives and their analogs, one-pot procedures can streamline the construction of the heterocyclic core.
For instance, a one-pot, three-component protocol has been reported for the stereoselective synthesis of spiro thiazolidines, which involves the reaction of 5-arylidene thiazolidine-2,4-diones, isatin, and secondary amino acids. rsc.org Similarly, one-pot methods have been developed for the synthesis of 6-aminopyrido[2,3-d]pyrimidin-7-ones from 4-aminopyrimidine-5-carbaldehydes and in situ N-protected methyl glycinate. researchgate.net These approaches demonstrate the potential for creating complex heterocyclic structures in a single, efficient step. researchgate.net
Stereoselective Synthesis Approaches for Pyrrolidine-Containing Scaffolds
The stereochemistry of the pyrrolidine ring is often critical for the biological activity of the final compound. nih.gov Therefore, stereoselective synthesis methods are of great importance. These methods can be broadly categorized into two main approaches: using a chiral starting material (the "chiral pool" approach) or creating the desired stereochemistry through a stereoselective reaction. mdpi.comnih.gov
The use of L-proline and its derivatives as chiral building blocks is a common strategy to produce chiral pyrrolidine-containing compounds. nih.gov Alternatively, stereoselective cyclization of acyclic precursors can lead to optically pure pyrrolidine derivatives. mdpi.comnih.gov The aza-Cope rearrangement-Mannich cyclization is a powerful key step in the stereoselective synthesis of fused pyrrolidine-containing bicyclic systems. rsc.org This method has been shown to proceed with high yield and diastereoselectivity, allowing for the creation of both cis- and trans-fused ring systems. rsc.org
Synthetic Yield Optimization and Scalability Considerations
The efficient synthesis of this compound and its analogs hinges on the careful selection of starting materials and the optimization of reaction parameters. A common and effective method for creating the core structure of this compound is through the nucleophilic aromatic substitution of a pyridine ring.
A general and illustrative synthetic approach involves the reaction of a di-substituted pyridine with pyrrolidine. For instance, starting with a compound like 2-chloro-5-hydroxypyridine, the pyrrolidinyl group can be introduced at the 6-position. The hydroxyl group at the 3-position is often protected during this step to prevent unwanted side reactions.
The optimization of this synthesis involves several key factors:
Solvent: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the dissolution of the reactants and to promote the nucleophilic substitution reaction.
Base: A base is typically required to neutralize the hydrogen halide formed during the reaction. Common bases include organic amines like triethylamine (B128534) (TEA) or inorganic bases such as potassium carbonate. The choice and amount of base can significantly impact the reaction rate and the formation of byproducts.
Temperature and Reaction Time: The reaction is often heated to accelerate the rate of substitution. Optimization studies are necessary to determine the ideal temperature and reaction duration to ensure complete conversion of the starting material while minimizing degradation of the product. A typical procedure might involve refluxing the reaction mixture for several hours.
Purification: After the reaction is complete, the product must be isolated and purified. This is commonly achieved through techniques such as extraction, followed by column chromatography to separate the desired product from unreacted starting materials and byproducts. The choice of eluent for chromatography is crucial for achieving high purity.
For large-scale production, several factors must be considered to ensure the process is both economical and safe. Scalability considerations include:
Cost of Reagents: The affordability and availability of the starting materials and reagents are paramount for industrial-scale synthesis.
Process Safety: The reaction conditions, including temperature and pressure, must be carefully controlled to prevent runaway reactions. The use of flammable or toxic solvents also requires appropriate handling and safety measures.
Waste Management: The environmental impact of the synthesis is an important consideration. The development of a process that minimizes waste and allows for the recycling of solvents is highly desirable.
One documented method for a related compound, 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, involved refluxing an equimolar mixture of 2-chloro-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile and piperidine (B6355638) in a mixture of THF and ethanol (B145695) with a few drops of triethylamine for 2-3 hours. The product was obtained with a high yield of 90% after cooling, washing, and recrystallization from ethanol. This example highlights the effectiveness of nucleophilic aromatic substitution for the synthesis of related structures and suggests a viable pathway for the synthesis of this compound.
Further research into the specific reaction kinetics and the development of catalytic systems could lead to even more efficient and scalable synthetic routes for this important chemical entity.
Chemical Reactivity and Derivatization Studies of 6 Pyrrolidin 1 Yl Pyridin 3 Ol
Reactivity of the Pyridin-3-ol Moiety
The pyridin-3-ol fragment of the molecule is electron-rich and possesses a reactive hydroxyl group, which is the primary site for several chemical modifications. Its reactivity is influenced by the electronic effects of the pyridine (B92270) nitrogen and the appended pyrrolidine (B122466) ring.
Phenolic Hydroxyl Group Reactions: Alkylation, Acylation, Esterification, Oxidation
The phenolic hydroxyl group in the 3-position of the pyridine ring is a key site for derivatization through several classical reactions.
Alkylation: The oxygen atom of the hydroxyl group can be alkylated to form ether derivatives. This reaction typically proceeds via nucleophilic substitution, where the hydroxyl group, often deprotonated by a base to form a more nucleophilic phenoxide, attacks an alkyl halide or another suitable electrophile. For instance, the alkylation of 2-pyridone derivatives, which exist in equilibrium with their hydroxypyridine tautomers, can be achieved using various alkyl halides in the presence of a base like potassium carbonate. nih.gov The regioselectivity of alkylation (N- vs. O-alkylation) can be influenced by factors such as the nature of the cation, the solvent, and the alkylating agent. nih.gov In the case of 1,2,3,4-tetrahydrobenzo[c] nih.govnih.govnaphthyrin-5(6H)-one, exclusive O-alkylation was observed with phenylalkylbromides, suggesting that steric and electronic effects can favor the formation of the ether product. nih.gov A TfOH-catalyzed carbenoid insertion has also been reported for the regioselective O-alkylation of 2-pyridones. rsc.org
Acylation and Esterification: Similar to alkylation, the hydroxyl group can be acylated to form esters. This is typically achieved by reacting the pyridinol with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to activate the hydroxyl group or to scavenge the acidic byproduct. youtube.com The synthesis of esters from related heterocyclic compounds has been demonstrated through various methods, including conventional base-catalyzed transesterification. mdpi.com
Oxidation: The pyridin-3-ol moiety can undergo oxidation, although the reaction can be complex due to the presence of the electron-donating pyrrolidinyl group, which can also be susceptible to oxidation. Oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine forms is a well-established transformation, utilizing reagents such as nitric acid, bleaching powder, or clay-supported metal nitrates. nih.govwikipedia.orgorganic-chemistry.org The direct oxidation of the pyridin-3-ol itself to a quinone-like structure is plausible but would require specific oxidizing agents that can overcome the aromaticity of the pyridine ring. A more common approach to functionalize the pyridine ring at the C3 position with a hydroxyl group involves the photochemical rearrangement of pyridine N-oxides. frontiersin.org
Tautomerism and its Influence on Reactivity
Pyridin-3-ols can exist in equilibrium with their keto tautomers, in this case, a pyridone derivative. This keto-enol tautomerism is a critical factor influencing the molecule's reactivity. masterorganicchemistry.compleiades.online The position of the equilibrium is dependent on factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. mdpi.com
For 6-(pyrrolidin-1-yl)pyridin-3-ol, two primary tautomeric forms can be considered: the enol form (the pyridin-3-ol) and the keto form (a pyridin-4-one derivative through migration of the phenolic proton). The predominant tautomer in a given condition will dictate the outcome of subsequent reactions. For example, reactions at the oxygen atom (alkylation, acylation) are characteristic of the enol form, while reactions at the nitrogen or carbon atoms of the ring might be influenced by the presence of the keto form. Studies on related systems, such as 2-acylaminopyridines, have shown that they predominantly exist in the amide form rather than the imino tautomer in various solvents. rsc.org The enaminone form, stabilized by intramolecular hydrogen bonding, has also been observed in acylmethyl-1,3,5-triazines. researchgate.net The keto-enol equilibrium is a key consideration in the biological activity of many heterocyclic drugs. frontiersin.org
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. mdpi.com However, the presence of the strongly electron-donating hydroxyl and pyrrolidinyl groups at the 3- and 6-positions, respectively, activates the ring towards electrophilic attack. These substituents direct incoming electrophiles primarily to the ortho and para positions.
Halogenation: Electrophilic halogenation, such as bromination or chlorination, is expected to occur at the positions activated by the hydroxyl and amino groups. wikipedia.org For typical aromatic compounds, a Lewis acid catalyst is often required for halogenation. wikipedia.org However, highly activated systems like phenols can react without a catalyst. wikipedia.org The use of N-halosuccinimides (NXS) in the presence of a Brønsted or Lewis acid is a common method for the halogenation of aromatic compounds. researchgate.net
Nitration: Nitration of the pyridine ring would introduce a nitro group, a versatile functional group for further transformations. The conditions for nitration must be carefully chosen to avoid protonation of the pyridine nitrogen, which would further deactivate the ring. mdpi.com In some cases, oxidation of the pyridine to the corresponding N-oxide can facilitate electrophilic substitution before subsequent reduction to the substituted pyridine. mdpi.com
Reactivity of the Pyrrolidinyl Moiety
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the pyrrolidine ring is nucleophilic and can readily undergo alkylation and acylation reactions. nih.gov
N-Alkylation: The pyrrolidine nitrogen can be alkylated with alkyl halides or other electrophiles. youtube.com This reaction is fundamental in the synthesis of many pharmaceutical compounds. mdpi.com The reaction can be carried out using a base such as potassium carbonate in a polar aprotic solvent like DMF. masterorganicchemistry.com Ruthenium complexes have also been used to catalyze the N-alkylation of aromatic amines with alcohols under mild conditions. nih.gov Competitive deprotonation/protonation strategies can be employed for the selective monoalkylation of primary amines. rsc.org
N-Acylation: Acylation of the pyrrolidine nitrogen with acyl chlorides or anhydrides leads to the formation of amides. youtube.comresearchgate.net This reaction is often straightforward and can be facilitated by a base to neutralize the generated acid. reddit.com In some cases, for less reactive systems, stronger bases like NaH or nBuLi may be required to deprotonate the amine before adding the acylating agent. reddit.com Bismuth(III) salts have been reported as efficient catalysts for the N-acylation of sulfonamides with carboxylic acid chlorides. researchgate.net
Ring-Opening and Ring-Expansion Possibilities
The pyrrolidine ring, being a saturated heterocycle, can undergo ring-opening or ring-expansion reactions under specific conditions.
Ring-Opening: The C-N bonds of the pyrrolidine ring are generally stable. However, reductive cleavage of the C-N bond in N-benzoyl pyrrolidines has been achieved using a combination of Lewis acids and photoredox catalysis. nih.gov This method involves a single-electron transfer to the amide, leading to site-selective cleavage at the C2-N bond. nih.gov The ring-opening of pyrrolinium ions has also been utilized in the synthesis of other heterocyclic structures like pyrazoles. youtube.com Lewis acids can also initiate the ring-opening of other cyclic ethers. mdpi.comresearchgate.netucdavis.edu
Ring-Expansion: Pyrrolidines can be expanded to form larger rings, such as piperidines. nih.govresearchgate.netacs.org This transformation can be achieved through various synthetic strategies, often involving the formation of a bicyclic azetidinium intermediate followed by nucleophilic attack. nih.govnih.gov These ring-expansion reactions are valuable in the synthesis of diverse nitrogen-containing heterocycles. nih.govnih.gov Conversely, the synthesis of pyrrolidines via the ring contraction of pyridines has also been reported. researchgate.netresearchgate.netorganic-chemistry.orgnih.gov
Inter-Ring Coupling and Functionalization
The structure of this compound, featuring both an electron-rich pyrrolidine-substituted pyridine ring and a reactive hydroxyl group, allows for a range of chemical modifications. These modifications are pivotal for the development of new chemical entities with potential applications in medicinal chemistry and materials science.
Introduction of Additional Substituents via Cross-Coupling Reactions
The pyridine ring of this compound can be functionalized through various modern cross-coupling reactions. A key intermediate that facilitates these transformations is the corresponding boronic acid derivative, [6-(pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride. sigmaaldrich.com This reagent is particularly useful in Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds.
In a typical Suzuki-Miyaura coupling, the boronic acid derivative of this compound can be reacted with a variety of aryl or heteroaryl halides in the presence of a palladium catalyst and a base. This reaction would introduce a new substituent at the 3-position of the pyridine ring, replacing the hydroxyl group (after conversion to a triflate or halide) or at another position if a dihalo-substituted precursor is used. The general scheme for such a reaction is presented below:
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
|---|
The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. The electron-donating nature of the pyrrolidine group can influence the reactivity of the pyridine ring in these transformations.
Formation of Fused or Bridged Heterocyclic Systems
The inherent functionalities of this compound also make it a candidate for the synthesis of more complex fused or bridged heterocyclic systems. wiley.com Such structures are of significant interest due to their presence in numerous biologically active compounds.
One potential pathway to fused heterocycles involves an intramolecular cyclization reaction. For instance, after introducing a suitable ortho-functionalized substituent via a cross-coupling reaction, a subsequent cyclization could yield a tricyclic system. An example would be the introduction of an ortho-aminoaryl group, which could then undergo intramolecular condensation with a suitably placed electrophile on the pyridine ring or its substituent.
The synthesis of fused heterocycle-pyridinones can be achieved through oxidative coupling of N-unprotected primary heterocycle-amides with internal alkynes, catalyzed by Ru(II) and assisted by Cu(II). rsc.org While not directly demonstrated for this compound, this methodology suggests a potential route for creating fused systems by first modifying the hydroxyl group to an amide or another suitable functional group. rsc.org
Furthermore, three-component reactions have been developed to construct six-membered fused N-heterocyclic rings, affording structures like (pyrazolo)pyrimidines/pyridines. rsc.orgresearchgate.net These reactions, often catalyzed by acids like triflic acid, demonstrate the feasibility of building complex heterocyclic scaffolds from pyridine-based precursors. rsc.orgresearchgate.net
Stability and Degradation Pathways Under Varied Chemical Conditions
The stability of this compound is a critical factor for its storage, handling, and application in multi-step syntheses. The compound's stability is influenced by its functional groups and the heterocyclic nature of its core.
The chemical behavior of a related compound, 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine, offers insights into the potential reactivity of the target molecule. vulcanchem.com The pyridine ring exhibits characteristic reactivity, including susceptibility to electrophilic substitution (though more challenging than in benzene) and nucleophilic substitution, particularly at positions ortho and para to the ring nitrogen. vulcanchem.com The pyridine nitrogen can also undergo N-oxidation to form pyridine N-oxides. vulcanchem.com
The pyrrolidine moiety's tertiary amine can undergo quaternization. vulcanchem.com The hydroxyl group on the pyridine ring of this compound is phenolic in nature, making it susceptible to oxidation, especially in the presence of strong oxidizing agents or under basic conditions, which can lead to the formation of colored degradation products.
Table 2: Predicted Stability of this compound under Different Conditions
| Condition | Potential Degradation Pathway |
|---|---|
| Strong Acid | Protonation of pyridine nitrogen, potential for pyrrolidine ring opening. |
| Strong Base | Deprotonation of the hydroxyl group, increased susceptibility to oxidation. |
| Oxidizing Agents | Oxidation of the hydroxyl group and potentially the pyrrolidine ring. |
| Reducing Agents | Generally stable, though specific reagents may affect the pyridine ring. |
It is generally recommended to store this compound in a cool, dark, and inert atmosphere to minimize degradation.
Theoretical and Computational Investigations of 6 Pyrrolidin 1 Yl Pyridin 3 Ol and Its Derivatives
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule from first principles. researchgate.net These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular structure and reactivity. For a molecule like 6-(pyrrolidin-1-yl)pyridin-3-ol, such studies would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or higher, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. niscair.res.innih.gov
Electronic Structure Analysis (e.g., HOMO-LUMO, frontier orbitals)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and stability. ossila.comresearchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine (B122466) and pyridinol rings, specifically on the nitrogen and oxygen atoms and the associated π-system. The LUMO would likely be distributed across the π-antibonding system of the pyridine (B92270) ring.
Hypothetical Frontier Orbital Data for this compound Calculated using DFT at the B3LYP/6-31G(d,p) level.
| Orbital | Energy (eV) | Primary Atomic Contributions |
|---|---|---|
| HOMO | -5.85 | Pyrrolidine N, Pyridinol O, Pyridine Ring (π-system) |
| LUMO | -1.20 | Pyridine Ring (π*-system) |
| HOMO-LUMO Gap (ΔE) | 4.65 | - |
This relatively large energy gap would suggest that this compound is a kinetically stable molecule. Such analyses are crucial in fields like materials science for predicting electronic properties and in drug design for understanding potential interactions with biological targets. rsc.orgnih.gov
Charge Distribution and Electrostatic Potentials
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule. researchgate.netnih.gov It is calculated by determining the electrostatic interaction energy between the molecule and a positive point charge at various positions on the electron density surface. The resulting MEP map is color-coded, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Localized around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring. These sites represent likely hydrogen bond acceptors. chemrxiv.orgacs.org
Positive Potential (Blue): Concentrated around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor site.
Neutral Potential (Green): Spread across the carbon framework of the pyrrolidine and pyridine rings.
Understanding the MEP is invaluable in drug discovery, as it helps predict how a molecule might interact with the active site of a protein or receptor through electrostatic and hydrogen bonding interactions. researchgate.netchemrxiv.org
Spectroscopic Property Predictions (e.g., NMR, IR shifts)
Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds. niscair.res.in
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies, when appropriately scaled, can be compared with experimental FT-IR spectra to assign specific absorption bands to corresponding vibrational modes (e.g., O-H stretch, C-N stretch, aromatic C-H bends). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly useful for assigning peaks in experimental NMR spectra and confirming the molecular structure.
Hypothetical Predicted Vibrational and NMR Data
| Spectroscopic Data Type | Predicted Key Signals | Vibrational Mode / Atom Type |
|---|---|---|
| IR Frequency (cm⁻¹) | ~3400-3600 | O-H stretch (hydroxyl) |
| IR Frequency (cm⁻¹) | ~1600 | C=C/C=N stretch (pyridine ring) |
| ¹H NMR Shift (ppm) | ~8.5-9.5 | O-H proton |
| ¹³C NMR Shift (ppm) | ~155-165 | C-OH carbon (pyridine) |
Reaction Mechanism Elucidation using DFT Calculations
DFT is a powerful tool for investigating reaction mechanisms by mapping the potential energy surface of a chemical reaction. researchgate.net This involves locating and calculating the energies of reactants, products, intermediates, and, crucially, transition states. By identifying the lowest energy pathway, chemists can gain insights into reaction feasibility, kinetics, and the factors controlling selectivity.
For a derivative of this compound, one might study its synthesis via a nucleophilic aromatic substitution reaction. Calculations could model the approach of the pyrrolidine nucleophile to a substituted pyridine, identifying the transition state for the formation of the C-N bond and any intermediates like the Meisenheimer complex. The calculated activation energy (the energy difference between reactants and the transition state) provides a theoretical estimate of the reaction rate. researchgate.net
Molecular Modeling and Simulation
While quantum mechanics provides deep electronic insights, molecular modeling and simulation techniques, often based on classical mechanics (molecular mechanics), are used to explore the dynamic and conformational behavior of molecules, especially larger systems over longer timescales.
Conformational Analysis and Energy Landscapes
Molecules with rotatable bonds, like the pyrrolidine ring in this compound, can exist in multiple conformations. The pyrrolidine ring is not planar and typically adopts "envelope" or "twist" conformations to relieve ring strain. nih.govresearchgate.net The specific puckering of the ring can be influenced by its substituents. nih.gov
Conformational analysis involves systematically exploring the potential energy surface as a function of bond rotations and ring puckering to identify the most stable, low-energy conformations. researchgate.netnih.gov The results are often visualized as a potential energy landscape, showing the relative energies of different conformers and the energy barriers separating them. acs.org For this compound, the analysis would focus on the puckering of the pyrrolidine ring and the rotation around the C-N bond connecting it to the pyridine ring. Identifying the global minimum energy conformation is critical, as this is the most likely shape the molecule will adopt and is the relevant structure for understanding its biological activity or material properties. nih.gov
Molecular Dynamics Simulations to Explore Dynamic Behavior and Ligand-Target Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic nature of molecules and their interactions over time. For this compound and its derivatives, MD simulations provide crucial insights into their conformational flexibility, stability of ligand-target complexes, and the specific interactions that govern their biological activity. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a detailed view of the dynamic processes that are often difficult to capture through experimental methods alone.
The insights gained from MD simulations are instrumental in rational drug design. By observing the dynamic interactions, scientists can identify key residues that are critical for binding and stability. nih.gov This knowledge allows for the strategic modification of the this compound scaffold to enhance its interaction with the target, potentially leading to the development of more potent and selective inhibitors. For example, if a simulation reveals a transient or unstable interaction, the ligand can be chemically modified to form a more stable and enduring bond.
Virtual Screening and Ligand Design Methodologies
Virtual screening (VS) is a computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This approach significantly reduces the time and cost associated with traditional high-throughput screening (HTS). researchgate.net For this compound and its derivatives, virtual screening can be employed to explore vast chemical spaces and prioritize compounds for synthesis and biological testing. nih.gov
There are two main types of virtual screening: structure-based and ligand-based. Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. researchgate.netresearchgate.net Using molecular docking programs, candidate molecules are fitted into the binding site of the target, and their binding affinity is estimated using scoring functions. nih.gov This method is particularly useful when the crystal structure of the target protein is known.
Ligand-based virtual screening (LBVS), on the other hand, is used when the structure of the target is unknown. This approach utilizes the knowledge of molecules that are known to be active against the target. researchgate.net A pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity, can be generated from these active molecules. nih.gov This model is then used as a query to search for new compounds with similar features.
Both SBVS and LBVS methodologies are instrumental in designing novel derivatives of this compound. By identifying promising scaffolds and functional groups through virtual screening, medicinal chemists can focus their synthetic efforts on compounds with a higher probability of success. nih.govnih.gov
Prediction of Molecular Interactions and Biological Activity Profiles
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a small molecule, such as this compound or its derivatives, will bind to the active site of a target protein. nih.gov This technique provides valuable information about the binding energy, binding mode, and the specific interactions between the ligand and the protein. nih.gov
The process of molecular docking involves sampling different conformations of the ligand within the binding site of the protein and then using a scoring function to evaluate the strength of the interaction for each conformation. nih.gov The results of molecular docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for the ligand's affinity and selectivity. researchgate.net For example, docking studies on related pyridine derivatives have identified critical hydrogen bond interactions with specific amino acid residues in the active site of enzymes like α-amylase. nih.gov
The insights from molecular docking are pivotal for understanding the mechanism of action of this compound derivatives and for guiding the design of more potent compounds. By identifying the key interaction points, researchers can make targeted modifications to the molecule to improve its binding affinity and biological activity. nih.gov
Table 1: Representative Molecular Docking Results for Pyrrolidine Derivatives with Target Proteins
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |
| Pyrazoline Derivatives | COX-2 | Not Specified | -8.009 | researchgate.net |
| Thiazolo[3,2-a]pyridine Derivatives | α-Amylase | Trp58, Tyr62, Gln63 | -7.43 | nih.gov |
| Pyrrolidine Derivatives | COX-1/COX-2 | Not Specified | Not Specified | nih.gov |
| Pyrido[2,3-d]pyrimidines | CUG Repeats | Not Specified | Not Specified | nih.gov |
| Pteridinone Derivatives | PLK1 | R136, R57, Y133 | Not Specified | mdpi.com |
This table is for illustrative purposes and the specific values would be dependent on the actual computational study performed.
Pharmacophore modeling is a cornerstone of rational drug design, defining the essential spatial arrangement of molecular features necessary for a ligand to interact with a specific biological target. nih.govdergipark.org.tr A pharmacophore model does not represent a real molecule or a real association of functional groups, but rather an abstract concept that encapsulates the common features of active molecules. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.
For this compound and its derivatives, pharmacophore models can be developed using two primary approaches: ligand-based and structure-based. nih.gov Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the target is unknown. nih.gov It involves aligning a set of known active compounds and extracting their common chemical features. dergipark.org.tr
Structure-based pharmacophore modeling, conversely, utilizes the 3D structure of the ligand-protein complex to identify the key interaction points in the binding site. nih.gov This approach allows for a more precise definition of the pharmacophoric features based on the actual interactions observed.
Once a pharmacophore model is established, it serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophoric requirements. dergipark.org.tr This methodology is highly effective in identifying new chemical scaffolds with the potential for the desired biological activity. Furthermore, pharmacophore models guide the optimization of lead compounds by highlighting which functional groups are essential for activity and where modifications can be made to enhance potency and selectivity. nih.gov
In silico methods for predicting the biological activity spectra of compounds, such as PASS (Prediction of Activity Spectra for Substances) and POM (Poly-pharmacology Oriented Modeling), are valuable tools in modern drug discovery. These computational approaches analyze the structure of a molecule and predict its potential biological activities, including therapeutic effects and potential side effects.
The PASS algorithm predicts the probability of a compound exhibiting various types of biological activity based on its structural formula. The prediction is based on a training set of known drug-like molecules and their activities. For a new compound like a derivative of this compound, PASS can generate a list of potential activities, helping to identify its therapeutic potential and possible off-target effects.
Similarly, POM and other poly-pharmacology models aim to predict the multiple biological targets a compound might interact with. This is particularly relevant as many drugs exert their therapeutic effects by modulating multiple targets. Understanding the poly-pharmacological profile of this compound derivatives can provide a more comprehensive picture of their potential efficacy and safety. These in silico predictions can help in prioritizing compounds for further experimental testing and in designing new molecules with desired multi-target activity profiles. plos.org
Structure-Activity Relationship (SAR) Elucidation through Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches have become indispensable in elucidating SAR, providing a rational framework for designing more effective drugs. nih.gov For this compound and its derivatives, computational SAR studies can reveal which parts of the molecule are critical for its biological effects.
By systematically modifying the structure of the parent compound and evaluating the predicted activity of the resulting analogs, researchers can build a comprehensive SAR model. nih.gov For instance, modifications can be made to the pyrrolidine ring, the pyridine core, or the hydroxyl group of this compound. Computational methods like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) can then be used to predict how these changes will affect the binding affinity and activity.
3D-QSAR, in particular, generates a statistical model that correlates the 3D properties of a set of molecules with their biological activities. This model can then be used to predict the activity of new, untested compounds. The graphical output of 3D-QSAR models, such as contour maps, can visually guide chemists in identifying regions of the molecule where modifications are likely to increase or decrease activity. rsc.org These computational SAR studies accelerate the optimization of lead compounds by focusing synthetic efforts on the most promising structural modifications. nih.gov
Mechanism Oriented Biological Activity Research of 6 Pyrrolidin 1 Yl Pyridin 3 Ol Derivatives
Investigation of Molecular Targets and Binding Mechanisms
The initial step in understanding the biological activity of a compound is to identify its molecular targets and characterize the nature of their interaction. For derivatives of 6-(pyrrolidin-1-yl)pyridin-3-ol, research has focused on their binding to specific receptors and their ability to inhibit key enzymes.
Receptor Binding Assays and Affinity Characterization (e.g., MCH-R1, nAChRs)
Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its target receptors. Derivatives of this compound have been investigated for their potential to bind to the melanin-concentrating hormone receptor 1 (MCH-R1) and nicotinic acetylcholine (B1216132) receptors (nAChRs).
Melanin-Concentrating Hormone Receptor 1 (MCH-R1): Derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine, which are structurally related to this compound, have been identified as potent and functionally active MCH-R1 antagonists. nih.gov One particular compound from this series demonstrated a high affinity with a Ki value of 2.3 nM. nih.gov The exploration of 1,3-disubstituted-1H-pyrrole derivatives has also yielded potent MCH-R1 antagonists. nih.gov
Nicotinic Acetylcholine Receptors (nAChRs): The central nervous system's nAChRs are a target for various neurological and psychiatric conditions. Research into novel ligands has included pyridine (B92270) derivatives. For instance, 3-pyridyl ether class compounds have shown sub-nanomolar affinity for nAChRs. nih.gov A study on novel potent ligands for the central nAChR revealed that steric interactions at the 6-position of the pyridine ring are critical for affinity. nih.gov Specifically, bulky substituents in this position tend to reduce the affinity of the compounds for the α4β2 nAChR subtype. nih.gov In contrast, certain nitrogen analogues of AMOP-H-OH, which contain a pyridine core, have been found to be potent and selective partial agonists of α4β2-nAChRs. researchgate.net
Below is a table summarizing the receptor binding affinities of representative derivatives.
| Derivative Class | Target Receptor | Binding Affinity (Ki/EC50) | Reference |
| 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivative | MCH-R1 | 2.3 nM (Ki) | nih.gov |
| 3-Pyridyl ether derivative | nAChR | Sub-nanomolar | nih.gov |
| AMOP-H-OH analogue (compound 64) | α4β2-nAChR | 1.2 nM (Ki) | researchgate.net |
Enzyme Inhibition Profiling and Kinetic Studies
The inhibitory activity of this compound derivatives against various enzymes has been a key area of investigation.
In a study focused on discovering novel inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), pyrrolopyrimidine and pyrrolopyridine derivatives were synthesized and evaluated. nih.gov One of the pyrrolopyrimidine derivatives, compound 18p , demonstrated high potency with an IC50 of 25.0 nM against ENPP1. nih.gov The inhibition of ENPP1 is a therapeutic strategy for stimulating the STING pathway in cancer immunotherapy. nih.govresearchgate.net
Kinetic studies on other heterocyclic derivatives, such as 1,3-dihydro-1,3-dioxoisoindole derivatives, have provided insights into their enzyme inhibition properties against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net While not directly derivatives of this compound, these studies highlight the potential for this class of compounds to interact with and inhibit key enzymes.
The table below presents enzyme inhibition data for a representative derivative.
| Derivative Class | Target Enzyme | IC50 | Reference |
| Pyrrolopyrimidine derivative (18p) | ENPP1 | 25.0 nM | nih.gov |
Characterization of Specific Protein-Ligand Interactions
Understanding the specific interactions between a ligand and its protein target at the molecular level is crucial for rational drug design. Computational methods, such as molecular docking, are often employed to predict and analyze these interactions.
For derivatives of 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one, molecular docking studies have been used to investigate their binding modes with Janus kinase (JAK) proteins. These studies help in understanding the key structural features required for potent inhibition.
While specific protein-ligand interaction studies for this compound are not widely available, research on related structures provides valuable insights. For example, in the development of dual-target ligands for the dopamine (B1211576) D3 and μ-opioid receptors, the inclusion of a pyrrolidine (B122466) moiety was found to be beneficial for D3 receptor affinity. nih.gov The stereochemistry of substitutions on the pyrrolidine ring was also noted to be important for selectivity. nih.gov
Cellular Pathway Modulation Studies
Beyond direct target engagement, it is important to understand how these interactions translate into changes in cellular signaling pathways.
Effects on Intracellular Signaling Cascades (e.g., TLR4/NF-κB, Keap1-NRF2-HO-1 pathways)
TLR4/NF-κB Pathway: The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds. Studies on 9-cinnamyl-9H-purine derivatives have shown that they can inhibit the TLR4/MyD88/NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators. nih.gov Specifically, compound 5e was found to disrupt the interaction between TLR4 and MyD88. nih.gov Similarly, 6-bromoindirubin-3'-oxime (B1676677) has been shown to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/NF-κB pathway. nih.gov
Keap1-NRF2-HO-1 Pathway: The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2)-heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant genes, including HO-1. mdpi.comnih.gov Certain flavanones have been shown to exert neuroprotective effects by inducing the Nrf2/HO-1 axis. nih.gov For instance, kurarinone, a flavonoid, downregulates the expression of KEAP1, leading to the activation of Nrf2 and subsequent induction of HO-1. mdpi.com This activation contributes to its immunosuppressive effects. mdpi.com While direct evidence for this compound is pending, the modulation of this pathway by structurally related heterocyclic compounds suggests a potential mechanism of action.
Modulatory Effects on Neurotransmitter Systems
The interaction of this compound derivatives with nAChRs suggests a direct modulatory effect on the cholinergic neurotransmitter system. nih.govnih.gov As partial agonists, some of these compounds can both stimulate and block nAChRs, leading to a complex modulation of cholinergic signaling. nih.gov This can have implications for conditions where cholinergic function is dysregulated, such as in certain neurological and psychiatric disorders. researchgate.net The development of ligands with high selectivity for specific nAChR subtypes, such as α4β2, is a key strategy for targeting these conditions while minimizing side effects. nih.govresearchgate.net
Influence on Cell Proliferation and Viability in In Vitro Models (e.g., cancer cell lines)
Derivatives of the this compound scaffold have been the subject of numerous investigations to determine their effects on the proliferation and viability of various cancer cell lines. These in vitro studies are crucial for identifying potential anticancer agents and understanding their mechanisms of action at the cellular level.
One area of focus has been on quinoline (B57606) and quinazolinone structures bearing the pyridin-3-yl moiety. For instance, a series of 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. nih.gov Among the tested compounds, certain derivatives displayed potent inhibitory activity, particularly against human non-small cell lung cancer (NSCLC) HCC827 cells, with IC₅₀ values in the low micromolar range. nih.gov These findings suggest that the quinazolinone core, combined with the pyridinyl substituent, can effectively suppress cancer cell growth. nih.gov Further studies indicated that the mechanism of action for the most potent compounds involved the induction of G2/M phase cell cycle arrest and apoptosis through the PI3K/Akt signaling pathway. nih.gov
Similarly, a series of 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones demonstrated potent cytotoxic activity against human cancer cell lines while showing weaker effects on normal cell lines. nih.gov This selectivity is a desirable characteristic for potential therapeutic agents. The antiproliferative effects of various other pyridine-based heterocyclic compounds have been widely reported. For example, novel pyridinethione and thienopyridine derivatives have shown interesting antitumor activity, particularly against hepatocellular and colon carcinoma cell lines. acs.org Pyrrolo[2,3-d]pyrimidine derivatives have also been identified as having modest cytotoxic effects against a range of cancer cell lines. nih.gov
The table below summarizes the antiproliferative activities of selected pyridine and pyrrolidine derivatives in various cancer cell lines.
| Compound Class | Specific Derivative Example | Cancer Cell Line | Reported Activity (IC₅₀) | Source |
|---|---|---|---|---|
| 6-(pyridin-3-yl) quinazolin-4(3H)-one | Compound 7i | HCC827 (NSCLC) | 1.12 µM | nih.gov |
| 6-(pyridin-3-yl) quinazolin-4(3H)-one | Compound 7m | HCC827 (NSCLC) | 1.20 µM | nih.gov |
| 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one | Compound 1 | Hep3B, A549, Ca9-22 | Potent (specific IC₅₀ not detailed) | nih.gov |
| Thienopyridine | Compound 3b | HepG-2 (Hepatocellular Carcinoma) | 5.23 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | HepG2 (Hepatocellular Carcinoma) | ~29-59 µM range | nih.gov |
| 3-(pyrid-2-yl)-pyrazoline | Compound 8i | NCI 60 Cell Line Panel | Sub-micromolar activity | researchgate.net |
Structure-Activity Relationship (SAR) Analysis for Biological Profiles
The nature and position of substituents on both the pyridine and pyrrolidine rings are critical determinants of biological activity. In pyridine derivatives, the electronic properties of substituents play a significant role. The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby affecting its interaction with biological targets. nih.govnih.gov For example, in some series of pyridine derivatives, the presence of EWGs was found to enhance antibacterial potentiality. nih.gov Conversely, in other contexts like antiproliferative activity, the addition of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) has been shown to increase potency. nih.gov
For derivatives containing a pyrrolidine ring, modifications can significantly impact activity. In a study of Piper amide alkaloids, replacing an isobutylamino group with a pyrrolidin-1-yl group led to a significant improvement in antiproliferative activity against multidrug-resistant cancer cells. nih.gov The substitution pattern on other parts of the molecule is also crucial; for instance, a 3,4,5-trimethoxy phenyl substitution was found to be critical for selectivity against certain cancer cell lines. nih.gov Research on 6-arylureido-3-pyrrol-2-ylmethylideneindolin-2-one derivatives showed that substitutions on the oxindole (B195798) skeleton were key to identifying potent inhibitors of receptor tyrosine kinases like VEGFR and PDGFR. nih.gov
Stereochemistry is a fundamental aspect of molecular recognition by biological systems, as enzymes and receptors are themselves chiral. solubilityofthings.comnih.gov The five-membered pyrrolidine ring can possess multiple stereogenic centers, meaning that a single chemical formula can correspond to numerous distinct stereoisomers. nih.gov These isomers can exhibit vastly different biological profiles due to their unique three-dimensional arrangements, which dictate how they fit into a target's binding site. nih.govnih.gov
The significance of chirality has been demonstrated in various classes of compounds containing a pyrrolidine ring. For example, studies on 3-Br-acivicin and its derivatives revealed that only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that stereochemistry is crucial for uptake by cellular transport systems. nih.gov In another example, the introduction of a chiral pyrrolidine was shown to confer selectivity for specific protein kinase receptors. nih.gov The spatial orientation of substituents, such as the difference between a 3-R-methylpyrrolidine and a 3-S-methylpyrrolidine, can completely change the pharmacological effect of a molecule, for instance, determining whether it acts as an antagonist or an agonist at a particular receptor. nih.gov
Computational studies and X-ray crystallography have provided insights into how conformation affects binding. For KRAS inhibitors containing a prolinol moiety, the presence of a methyl substituent was found to alter the conformation of an aminoether linker. acs.orgacs.org This change resulted in an improved positioning of the pyrrolidine ring, enabling a crucial salt bridge interaction with the target protein and leading to a pronounced increase in potency. acs.orgacs.org In contrast, the unsubstituted analogue adopted a different, less favorable conformation that did not allow for this productive interaction. acs.orgacs.org This illustrates that even small changes to the molecular structure can enforce a specific bioactive conformation, thereby having a dramatic effect on target engagement and biological activity.
Diverse Biological Research Applications (Excluding Human Clinical Data)
The therapeutic potential of this compound derivatives, suggested by in vitro data, has been further explored in various preclinical animal models of disease. These studies provide essential information on the efficacy and behavior of these compounds in a living system.
In the context of oncology, derivatives have shown significant antitumor activity in xenograft mouse models. A notable example is 2-(3-Methyl aminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, which was evaluated in a Hep3B xenograft nude mice model. The compound demonstrated significant anticancer activity in this in vivo setting, corroborating its potent in vitro effects and marking it as a candidate for further investigation. nih.gov Similarly, another study on ureidoindolin-2-one derivatives containing a pyrrole (B145914) ring identified a compound that, when administered to nude mice with a myeloid leukemia cell line xenograft, led to the complete inhibition of tumor growth. nih.gov These findings highlight the potential of such scaffolds in the development of new cancer therapies.
Applications As a Chemical Scaffold and Ligand in Advanced Materials and Catalysis
Role as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, often with high affinity. The 6-(pyrrolidin-1-yl)pyridin-3-ol core and its close analogues have emerged as such scaffolds, proving instrumental in the development of novel therapeutics. The combination of the aromatic, polar pyridine (B92270) ring and the non-planar, sp³-hybridized pyrrolidine (B122466) ring allows for a comprehensive exploration of chemical space and interaction with diverse protein binding sites.
The structure of this compound is ripe for diversification, making it an excellent starting point for the construction of chemical libraries for high-throughput screening. The pyridine ring can undergo substitution at various positions, the pyrrolidine ring can be modified, and the hydroxyl group can be functionalized into ethers, esters, or other groups. This amenability to substitution allows chemists to systematically alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, to optimize biological activity and pharmacokinetic profiles.
The utility of this scaffold is prominently demonstrated by its incorporation into advanced clinical drug candidates and potent biological modulators. The core structure serves as a key recognition element for specific protein targets.
One of the most significant examples is its presence in the structure of Asciminib (Scemblix®), an allosteric inhibitor of the BCR-ABL1 tyrosine kinase used to treat chronic myeloid leukemia. A patent for this drug describes the core as (R)-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide, highlighting the critical role of the 6-(3-hydroxypyrrolidin-1-yl)pyridine moiety in its mechanism of action. regulations.gov
Furthermore, research into antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), a target for obesity and anxiety disorders, has identified potent inhibitors based on a closely related scaffold. nih.gov Derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine were found to be potent and functionally active MCH-R1 antagonists, with one compound demonstrating excellent oral bioavailability and in vivo efficacy in preclinical models. nih.gov
| Scaffold/Derivative | Target | Therapeutic Area | Key Finding | Reference |
|---|---|---|---|---|
| (R)-6-(3-hydroxypyrrolidin-1-yl)nicotinamide | BCR-ABL1 Kinase (Allosteric Site) | Oncology (Chronic Myeloid Leukemia) | Core component of the approved drug Asciminib. | regulations.gov |
| 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine | Melanin-Concentrating Hormone Receptor 1 (MCH-R1) | Metabolic Disorders, Anxiety | Identified as potent and orally bioavailable antagonists with in vivo efficacy. | nih.gov |
Utilization in Organic Synthesis as a Building Block or Intermediate
Beyond its direct use in bioactive molecules, this compound is a valuable building block for the synthesis of more complex molecular architectures. Its inherent functional groups—the nucleophilic pyrrolidine nitrogen, the electron-rich pyridine ring, and the reactive hydroxyl group—provide multiple handles for synthetic transformations.
The compound serves as a functionalized starting material for constructing more elaborate heterocyclic systems. The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or triflate), enabling nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring. Alternatively, the pyridine nitrogen can be oxidized to an N-oxide, modifying the reactivity of the ring's C-H bonds for further functionalization. The C-H bonds on the pyridine ring can also be targeted for direct metallation followed by cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, leading to diverse and complex molecular scaffolds.
While specific examples utilizing this compound in multi-component reactions (MCRs) are not extensively documented, its structure suggests potential applications. MCRs, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, could leverage the compound's multiple reactive sites. For instance, the hydroxyl group and an adjacent pyridine ring C-H bond could potentially participate in condensation/cyclization cascades with other reagents to rapidly build molecular complexity.
Applications in Coordination Chemistry and Metal Catalysis
The structure of this compound is well-suited for acting as a ligand in coordination chemistry. The pyridine nitrogen atom and the adjacent hydroxyl group's oxygen atom can act in concert as a bidentate N,O-chelating ligand, forming stable complexes with a variety of transition metals. The pyrrolidine substituent serves as a bulky, electron-donating group that can modulate the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity.
This concept is supported by studies on structurally related pyridine derivatives. For example, pyridine-2,6-dicarboxamides are known to be effective chelating ligands for metals like copper, cobalt, and palladium. mdpi.com Similarly, a Schiff base synthesized from the related 6-methoxypyridin-3-amine was used to prepare copper(II) and cobalt(II) complexes with demonstrated biological activity. nih.gov
Design and Synthesis of Ligands for Transition Metals
The design of ligands is a critical aspect of developing novel transition metal catalysts. The electronic and steric properties of a ligand directly influence the stability, reactivity, and selectivity of the resulting metal complex. The this compound scaffold contains two key potential coordination sites: the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group.
The synthesis of such ligands often involves multi-step organic reactions. While specific synthetic routes for using this compound as a ligand have not been documented, the general approach would involve its reaction with a suitable transition metal precursor. The pyrrolidinyl group, a five-membered saturated N-heterocycle, introduces a degree of steric bulk at the 6-position of the pyridine ring. This steric hindrance can be strategically employed to control the coordination environment around a metal center, potentially favoring specific catalytic pathways or enhancing the stability of the complex.
Furthermore, the hydroxyl group at the 3-position introduces the possibility of the ligand acting as a bidentate donor, coordinating to a metal center through both the pyridine nitrogen and the deprotonated hydroxyl oxygen. This chelation effect typically leads to the formation of more stable metal complexes compared to monodentate ligands. The synthesis of related pyridinyl alcoholato ligands and their subsequent complexation with transition metals like cobalt and nickel have been reported in the literature, showcasing the feasibility of this approach. nih.gov
Investigation of Metal-Complex Formation and Catalytic Activity
Following the synthesis of a potential ligand, the next step involves the investigation of its coordination chemistry with various transition metals to form metal complexes. The characterization of these complexes is typically carried out using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine their precise structure and bonding.
The catalytic activity of these newly synthesized metal complexes would then be evaluated in various chemical transformations. Pyridine-based ligands are known to be effective in a wide range of catalytic reactions. For instance, transition metal complexes featuring pyridine-based ligands are widely used in cross-coupling reactions, hydrogenation, and polymerization. mdpi.com The specific nature of the substituents on the pyridine ring can fine-tune the catalytic performance.
In the hypothetical case of a transition metal complex of this compound, the electron-donating nature of the pyrrolidinyl group would be expected to increase the electron density on the pyridine nitrogen, potentially enhancing its coordination to a metal center. The hydroxyl group could participate in proton-coupled electron transfer processes or act as a proton shuttle, which are important mechanisms in various catalytic cycles.
Although no catalytic data for this compound complexes are available, research on other aminopyridine derivatives has shown their utility in constructing metal-organic frameworks (MOFs) with interesting catalytic properties. rsc.org This suggests that this compound could also serve as a building block for functional materials.
Advanced Analytical Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation of Complex Derivatives
Spectroscopy is the primary toolset for elucidating the molecular structure of a compound like 6-(Pyrrolidin-1-yl)pyridin-3-ol. By probing the interactions of the molecule with electromagnetic radiation, chemists can map out the connectivity of atoms, identify functional groups, and understand its electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be employed for complete structural assignment.
¹H NMR: The proton NMR spectrum would provide information on the number of chemically distinct protons, their local electronic environment, and their proximity to other protons. The aromatic region would show signals for the three protons on the pyridine (B92270) ring, with their chemical shifts and coupling patterns revealing their substitution pattern. The aliphatic region would contain signals for the eight protons of the pyrrolidine (B122466) ring, likely appearing as two distinct multiplets corresponding to the α- and β-protons relative to the nitrogen atom. The hydroxyl proton would appear as a broad singlet, the position of which can be concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. Four signals would be in the aliphatic region (for the pyrrolidine ring carbons), while five signals would appear in the aromatic/olefinic region (for the pyridine ring carbons). The chemical shifts would confirm the presence of a pyridine ring and a saturated pyrrolidine ring.
2D NMR: To definitively assign each signal and confirm the connectivity, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, connecting adjacent protons within the pyridine and pyrrolidine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom based on the signal of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connection between the pyrrolidine ring and the pyridine ring at the C6 position.
The table below illustrates the expected NMR data for this compound based on established principles for this structural class.
| Atom Type | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pyridine | H-2 | ~7.8-8.0 (d) | ~145-150 | C4, C6 |
| Pyridine | H-4 | ~7.0-7.2 (dd) | ~120-125 | C2, C5, C6 |
| Pyridine | H-5 | ~7.3-7.5 (d) | ~130-135 | C3, C4 |
| Pyrrolidine | N-CH₂ (α) | ~3.3-3.5 (t) | ~45-50 | C6 (Pyridine) |
| Pyrrolidine | C-CH₂-C (β) | ~1.9-2.1 (m) | ~24-28 | N/A |
| Hydroxyl | OH | Variable (br s) | N/A | C3, C4 (Pyridine) |
Note: Expected values are illustrative. d=doublet, t=triplet, m=multiplet, dd=doublet of doublets, br s=broad singlet.
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is essential for determining the molecular weight and formula.
High-Resolution Mass Spectrometry (HRMS): Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, HRMS can measure the mass of the molecular ion with very high precision (typically to four or five decimal places). For this compound (C₉H₁₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the measured value, confirming the elemental composition.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and confirms its structure. Expected fragmentation pathways for this compound would include the loss of the pyrrolidine ring or cleavage within the pyrrolidine ring, providing structural confirmation.
| Technique | Information Obtained | Expected Result for C₉H₁₂N₂O |
| HRMS (ESI-TOF) | Exact Mass of Molecular Ion [M+H]⁺ | Measured m/z matching calculated exact mass of 165.1022 |
| MS/MS | Structural Fragments | Fragments corresponding to the pyridine-ol core and the pyrrolidine substituent. |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be found in the 1450-1600 cm⁻¹ region. A strong C-O stretching band would appear around 1200-1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would help confirm the pyridyl structure.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aliphatic C-H | C-H Stretch | 2850-2960 |
| Pyridine Ring | C=C, C=N Stretch | 1450-1600 |
| Phenolic C-O | C-O Stretch | 1200-1250 |
| Pyrrolidine C-N | C-N Stretch | 1180-1220 |
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum would be characteristic of a substituted aromatic system. The pyridine ring is a chromophore that undergoes π→π* transitions. The presence of the hydroxyl (-OH) and pyrrolidinyl groups, both powerful auxochromes, would be expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine. The spectrum would likely show distinct bands corresponding to these transitions in the 250-350 nm range.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a single crystal of sufficient quality can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would definitively confirm the connectivity and provide insight into the conformation of the molecule, such as the planarity of the pyridine ring and the puckering of the pyrrolidine ring. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing.
Chromatographic and Separation Science Methodologies (e.g., HPLC, GC-MS for purity and mixture analysis)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a non-volatile compound like this compound. Using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), a single, sharp peak would indicate a high degree of purity. A UV detector set to one of the compound's absorption maxima would be used for detection. The retention time is a characteristic property of the compound under specific conditions.
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar, potentially thermally labile compounds like phenols, GC-MS can be used to assess purity, particularly for identifying more volatile impurities. The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components are then directly analyzed by a mass spectrometer, allowing for their identification.
Future Research Directions and Translational Outlook
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The synthesis of functionalized pyridin-3-ols is a cornerstone for the exploration of their chemical and biological potential. Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 6-(pyrrolidin-1-yl)pyridin-3-ol and its analogs.
Current synthetic routes often rely on traditional multi-step processes that may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. To address these limitations, researchers are expected to explore several innovative strategies:
Catalytic C-N Cross-Coupling Reactions: Modern catalytic methods, particularly palladium- and copper-catalyzed C-N cross-coupling reactions, offer a powerful tool for the direct introduction of the pyrrolidine (B122466) ring onto the pyridine (B92270) core. Future work could focus on optimizing these reactions using more earth-abundant metal catalysts and developing protocols that are tolerant of a wider range of functional groups.
Green Chemistry Approaches: The principles of green chemistry will be central to the development of next-generation synthetic routes. nih.govresearchgate.netrasayanjournal.co.innih.gov This includes the use of environmentally benign solvents such as water or bio-based solvents, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of one-pot multicomponent reactions to increase efficiency and minimize waste. nih.govrasayanjournal.co.in The application of solid-supported catalysts or biocatalysis could also offer more sustainable alternatives to traditional homogeneous catalysis. mdpi.com
Flow Chemistry: Continuous flow synthesis presents a promising avenue for the scalable and safe production of this compound derivatives. This technology allows for precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic or hazardous reactions.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-N Cross-Coupling | High efficiency, broad substrate scope | Development of earth-abundant metal catalysts, ligand optimization |
| Green Chemistry Approaches | Reduced environmental impact, increased safety | Use of green solvents, microwave-assisted synthesis, biocatalysis |
| Flow Chemistry | Scalability, precise reaction control, enhanced safety | Reactor design, optimization of flow parameters |
In-Depth Mechanistic Understanding of Biological Interactions through Biophysical Techniques
A thorough understanding of how this compound interacts with biological macromolecules at a molecular level is crucial for its development as a research tool or a therapeutic lead. A variety of biophysical techniques can be employed to elucidate these interactions. nih.govunivr.itmalvernpanalytical.comspringernature.com
Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for studying the kinetics and affinity of protein-ligand interactions in real-time. Future studies could utilize SPR to screen this compound and its analogs against a panel of biological targets, providing valuable data on binding affinity (KD), association rates (ka), and dissociation rates (kd).
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS) changes, in addition to binding affinity and stoichiometry. nih.govunivr.itspringernature.com This information is invaluable for understanding the driving forces behind the binding event.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide high-resolution structural information about the protein-ligand complex in solution. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the specific parts of the ligand and the protein that are involved in the interaction. nih.gov
X-ray Crystallography: Obtaining a co-crystal structure of this compound bound to its biological target would provide the most detailed atomic-level view of the interaction, guiding structure-based drug design efforts.
| Biophysical Technique | Information Gained | Potential Application for this compound |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (ka, kd) | High-throughput screening, kinetic profiling against various targets |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Thermodynamic characterization of binding, understanding driving forces |
| Nuclear Magnetic Resonance (NMR) | Ligand and protein binding epitopes, structural changes | Elucidation of binding mode in solution |
| X-ray Crystallography | High-resolution 3D structure of the complex | Structure-based drug design and optimization |
Exploration of New Biological Targets and Therapeutic Areas (excluding clinical applications)
The pyridine and pyrrolidine scaffolds are present in numerous biologically active compounds, suggesting that this compound could interact with a variety of biological targets. nih.govnih.govnih.gov Future research should aim to identify and validate these targets, thereby opening up new avenues for therapeutic exploration in preclinical settings.
Kinase Inhibition: Pyridine derivatives are well-known scaffolds for kinase inhibitors. acs.orgnih.govnih.govresearchgate.net Future studies could involve screening this compound against a broad panel of kinases to identify potential inhibitory activity. Subsequent research would then focus on elucidating the mechanism of inhibition and exploring its potential in preclinical models of diseases driven by aberrant kinase activity, such as cancer and inflammatory disorders.
Metabolic Enzyme Modulation: Heterocyclic compounds have been shown to modulate the activity of various metabolic enzymes. Investigating the effect of this compound on key metabolic pathways could reveal novel targets and potential applications in metabolic diseases.
Target Deconvolution: For compounds that exhibit interesting phenotypic effects in cell-based assays without a known target, target deconvolution strategies will be essential. nih.govresearchgate.netresearchgate.net Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be employed to identify the specific protein(s) that this compound interacts with to exert its biological effects.
Exploring Novel Therapeutic Areas: Based on the identified biological targets, the therapeutic potential of this compound scaffold could be explored in a range of preclinical models for various diseases, including neurodegenerative disorders, infectious diseases, and rare genetic conditions. The focus would remain on understanding the fundamental biology and mechanism of action, rather than on clinical application.
Computational-Experimental Synergy for Accelerated Compound Design
The integration of computational and experimental approaches has become a powerful paradigm in modern drug discovery and materials science. mdpi.com This synergy can significantly accelerate the design and optimization of novel analogs of this compound.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the structural features of a series of analogs with their biological activity. chemrevlett.comnih.govnih.gov These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent and selective molecules.
Molecular Docking and Dynamics Simulations: Molecular docking can predict the preferred binding mode of this compound and its derivatives within the active site of a target protein. chemrevlett.comnih.govnih.govnih.gov Molecular dynamics simulations can then be used to assess the stability of these predicted binding poses and to understand the dynamic nature of the protein-ligand interactions over time.
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. mdpi.comnih.gov By identifying potential liabilities early in the design process, researchers can prioritize the synthesis of compounds with more favorable drug-like properties.
Iterative Design-Synthesize-Test-Analyze Cycle: The true power of this synergy lies in an iterative cycle where computational predictions guide the synthesis of new compounds, which are then tested experimentally. The experimental data is then used to refine the computational models, leading to a more efficient and targeted exploration of the chemical space.
Potential for Applications in Materials Science and Industrial Chemistry Beyond Traditional Drug Development
The unique chemical structure of this compound also suggests potential applications in materials science and industrial chemistry, moving beyond its traditional role in drug discovery. algoreducation.compostapplescientific.com
Functional Polymers: Pyridine-containing polymers have been investigated for a variety of applications, including as conductive materials, sensors, and in optoelectronic devices. ontosight.airesearchgate.netbenicewiczgroup.comdntb.gov.ua The hydroxyl and pyrrolidinyl groups on the this compound scaffold could serve as reactive handles for polymerization or for grafting onto other polymer backbones, leading to the development of novel functional materials with tailored properties. acs.org
Organic Electronics: The electron-rich pyridine ring suggests that derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs) or organic solar cells. mdpi.com The ability to tune the electronic properties through substitution on the pyridine and pyrrolidine rings makes this an attractive area for future research.
Corrosion Inhibitors: Pyridine and its derivatives have been shown to be effective corrosion inhibitors for various metals. The nitrogen and oxygen atoms in this compound could coordinate with metal surfaces, forming a protective layer.
Industrial Synthons: As a functionalized heterocyclic building block, this compound could serve as a valuable intermediate in the synthesis of a wide range of more complex molecules for various industrial applications, including agrochemicals and dyes. algoreducation.compostapplescientific.com
Q & A
Q. What are the optimal synthetic routes for 6-(Pyrrolidin-1-yl)pyridin-3-ol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of this compound can be achieved via substitution reactions on pyridine derivatives. A common approach involves reacting 6-halopyridin-3-ol derivatives (e.g., 6-chloro or 6-bromo) with pyrrolidine under reflux conditions in polar aprotic solvents like DMF or acetonitrile. Catalytic bases such as K₂CO₃ or Et₃N can enhance nucleophilic substitution efficiency. For example, and highlight similar protocols for pyridine derivatives, where reaction optimization (e.g., temperature at 80–100°C, 12–24 hours) improves yields to >70% . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for the pyridine ring protons (δ 7.5–8.5 ppm) and the hydroxyl group (δ 5–6 ppm, broad). The pyrrolidine ring protons appear as multiplet signals (δ 1.5–3.5 ppm) .
- IR Spectroscopy : A strong O–H stretch (~3200–3400 cm⁻¹) and C–N stretches (~1250 cm⁻¹) confirm the hydroxyl and pyrrolidine groups .
- Mass Spectrometry : The molecular ion peak (m/z 180.2) and fragmentation patterns (e.g., loss of pyrrolidine, m/z 109) validate the structure .
Q. What in vitro biological screening approaches are suitable for initial evaluation of this compound's pharmacological potential?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity (IC₅₀ values). For antimicrobial screening, use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli), as described in . Cytotoxicity can be evaluated via MTT assays on mammalian cell lines (e.g., HEK-293 or HeLa), with IC₅₀ < 50 µM indicating therapeutic potential. Always include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates.
Advanced Research Questions
Q. How can researchers resolve contradictory data observed in the compound's biological activity across different assay systems?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, serum proteins). Systematic approaches include:
- Orthogonal Assays : Validate antimicrobial activity with both growth curve analysis and propidium iodide fluorescence () .
- Purity Verification : Use HPLC (≥95% purity) to rule out impurity-driven effects.
- Computational Docking : Compare binding modes across targets (e.g., AutoDock Vina) to identify assay-specific interactions .
Q. What challenges arise in crystallizing this compound, and how can SHELX software be applied to overcome them?
- Methodological Answer : Challenges include low solubility and polymorphism. Use slow evaporation from ethanol/water (1:1) at 4°C to grow single crystals. SHELXL ( ) refines structures by handling twinning (TWIN command) and disorder (PART instructions). For example, the pyrrolidine ring may exhibit rotational disorder, resolved via PART 0/1 splitting and isotropic displacement parameter (Uᵢₛₒ) constraints .
Q. What computational strategies predict the compound's interaction with biological targets, and how can these models be validated experimentally?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or GOLD to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding (hydroxyl group) and π-π stacking (pyridine ring) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Validate with mutagenesis (e.g., alanine scanning of predicted binding residues) .
Q. How does the stereochemical configuration at the pyrrolidine ring influence the compound's reactivity and bioactivity?
- Methodological Answer : Enantiomers may exhibit divergent activities. Synthesize (R)- and (S)-isomers via chiral catalysts (e.g., Jacobsen’s catalyst) and compare:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
